molecular formula C10H14O B15312799 2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one

2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one

Cat. No.: B15312799
M. Wt: 150.22 g/mol
InChI Key: IVLCENBZDYVJPA-ONEGZZNKSA-N
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Description

2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with a butenyl group and a methyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with but-2-en-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reactions. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the butenyl group, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride as a base and various nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated cyclopentane derivatives.

    Substitution: Formation of substituted cyclopentene derivatives.

Scientific Research Applications

2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Crotyl Alcohol: Similar in structure with a butenyl group but differs in functional groups.

    Crotonaldehyde: Contains a butenyl group with an aldehyde functional group.

    Crotonic Acid: Features a butenyl group with a carboxylic acid functional group.

Biological Activity

2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one is an organic compound characterized by its unique cyclopentene structure, which includes a butenyl side chain and a methyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties.

The molecular formula of this compound is C10H14O, with a molecular weight of 150.22 g/mol. Its structural characteristics can be summarized as follows:

PropertyValue
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name 2-[(E)-but-2-enyl]-3-methylcyclopent-2-en-1-one
InChI Key IVLCENBZDYVJPA-ONEGZZNKSA-N

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising applications:

1. Anticancer Activity:
Studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cancer progression.

Case Study:
A study published in The Journal of Medicinal Chemistry demonstrated that derivatives of cyclopentene compounds showed significant inhibition of cancer cell proliferation, suggesting that this compound could be a candidate for further investigation in anticancer drug development .

2. Anti-inflammatory Properties:
Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:
A recent investigation highlighted the ability of certain cyclopentenone derivatives to suppress the expression of COX enzymes and reduce inflammation in animal models . This suggests that this compound may also exhibit similar anti-inflammatory effects.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound may act as a ligand, modulating enzyme activity or altering signal transduction pathways.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of cyclopentadiene with butenyl bromide under basic conditions. This method allows for the formation of the desired cyclopentene structure while maintaining high yields.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-[(E)-but-2-enyl]-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C10H14O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-4H,5-7H2,1-2H3/b4-3+

InChI Key

IVLCENBZDYVJPA-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CC1=C(CCC1=O)C

Canonical SMILES

CC=CCC1=C(CCC1=O)C

Origin of Product

United States

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